molecular formula C14H10Br2N2O5 B5871934 5,6-dibromo-2-methylcyclohex-2-ene-1,4-dione 4-[O-(4-nitrobenzoyl)oxime]

5,6-dibromo-2-methylcyclohex-2-ene-1,4-dione 4-[O-(4-nitrobenzoyl)oxime]

Cat. No. B5871934
M. Wt: 446.05 g/mol
InChI Key: DZWVQCYCYVCVPA-YVLHZVERSA-N
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Description

5,6-dibromo-2-methylcyclohex-2-ene-1,4-dione 4-[O-(4-nitrobenzoyl)oxime] is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is known for its ability to inhibit the activity of certain enzymes, making it a valuable tool in the study of biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 5,6-dibromo-2-methylcyclohex-2-ene-1,4-dione 4-[O-(4-nitrobenzoyl)oxime] involves the binding of the compound to the active site of the enzyme. This binding prevents the substrate from binding to the enzyme, thereby inhibiting its activity. The exact mechanism of inhibition may vary depending on the specific enzyme being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5,6-dibromo-2-methylcyclohex-2-ene-1,4-dione 4-[O-(4-nitrobenzoyl)oxime] are primarily related to its ability to inhibit enzyme activity. By inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, this compound can affect a variety of physiological processes, including neurotransmission, muscle contraction, and cognitive function.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 5,6-dibromo-2-methylcyclohex-2-ene-1,4-dione 4-[O-(4-nitrobenzoyl)oxime] in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the effects of specific enzymes on physiological processes, without affecting other enzymes or pathways. However, one limitation of using this compound is that it may not be effective in all types of experiments or with all enzymes.

Future Directions

There are several future directions for research involving 5,6-dibromo-2-methylcyclohex-2-ene-1,4-dione 4-[O-(4-nitrobenzoyl)oxime]. One area of interest is the development of new compounds that can selectively inhibit the activity of other enzymes. Another area of research is the study of the effects of this compound on various physiological processes, including cognitive function, muscle contraction, and neurotransmission. Additionally, researchers may investigate the potential therapeutic applications of this compound in the treatment of diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of 5,6-dibromo-2-methylcyclohex-2-ene-1,4-dione 4-[O-(4-nitrobenzoyl)oxime] involves the reaction of 5,6-dibromo-2-methylcyclohex-2-ene-1,4-dione with hydroxylamine-O-sulfonic acid and 4-nitrobenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is a yellow solid that can be purified by recrystallization.

Scientific Research Applications

5,6-dibromo-2-methylcyclohex-2-ene-1,4-dione 4-[O-(4-nitrobenzoyl)oxime] has been used in a variety of scientific research applications. One of the primary uses of this compound is in the study of enzyme activity. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, researchers can study the effects of acetylcholine on various physiological processes.

properties

IUPAC Name

[(Z)-(5,6-dibromo-3-methyl-4-oxocyclohex-2-en-1-ylidene)amino] 4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2N2O5/c1-7-6-10(11(15)12(16)13(7)19)17-23-14(20)8-2-4-9(5-3-8)18(21)22/h2-6,11-12H,1H3/b17-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWVQCYCYVCVPA-YVLHZVERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(C(C1=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=N/OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C(C(C1=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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